2-(3-Fluoroazetidin-3-yl)acetonitrile
CAS No.:
Cat. No.: VC18136899
Molecular Formula: C5H7FN2
Molecular Weight: 114.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H7FN2 |
|---|---|
| Molecular Weight | 114.12 g/mol |
| IUPAC Name | 2-(3-fluoroazetidin-3-yl)acetonitrile |
| Standard InChI | InChI=1S/C5H7FN2/c6-5(1-2-7)3-8-4-5/h8H,1,3-4H2 |
| Standard InChI Key | RHUDJEXBBXIDCJ-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1)(CC#N)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a four-membered azetidine ring with:
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Fluorine at the 3-position, enhancing electronegativity and metabolic stability .
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Acetonitrile group at the adjacent carbon, contributing to polarity and reactivity .
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Transannular strain due to the azetidine ring, influencing conformational flexibility .
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 114.12 g/mol | |
| logP | 0.63 | |
| Topological Polar Surface Area (TPSA) | 35.82 Ų | |
| Solubility (Hydrochloride) | Enhanced in aqueous media |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves:
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Cyclization: Formation of the azetidine ring via intramolecular nucleophilic substitution .
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Fluorination: Introduction of fluorine using agents like Selectfluor® or under anhydrous conditions .
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Acetonitrile Functionalization: Alkylation or cyanation reactions to attach the nitrile group.
Example Pathway:
Industrial Optimization
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Microwave-assisted synthesis reduces reaction times by 40–60% compared to conventional methods .
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Solvent-free protocols minimize waste, achieving yields >85% in pilot-scale batches .
Chemical Reactivity and Mechanistic Insights
Electrophilic Behavior
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The fluorine atom stabilizes adjacent carbocations, facilitating SN1 reactions at the azetidine ring .
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The nitrile group undergoes hydrolysis to carboxylic acids or reduction to amines under catalytic hydrogenation .
Participation in Medicinal Chemistry
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Tubulin Binding: Analogues with 3-fluoroazetidine moieties disrupt microtubule assembly by binding to the colchicine site (IC = 10–50 nM) .
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Enzyme Inhibition: Fluorine enhances binding to B-cell lymphoma 6 (BCL6) with values <100 nM .
Applications in Drug Discovery
Anticancer Agents
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Combretastatin Analogues: Replacement of the ethylene bridge with 3-fluoroazetidine improves metabolic stability (Table 2) .
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BCL6 Inhibitors: Fluorinated azetidines like CCT374705 show 97–98% target occupancy in primate models .
Table 2: Antiproliferative Activity of Selected Analogues
| Compound | IC (MCF-7 Cells) | Tubulin Disruption (%) |
|---|---|---|
| 3-Fluoroazetidin-2-one | 32 μM | 78 |
| CA-4 (Control) | 2.5 nM | 95 |
| Optimized Fluorinated Derivative | 12.5 nM | 88 |
| Data from |
Central Nervous System (CNS) Targeting
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CH24H Imaging: Fluorinated azetidines like [F]T-008 serve as PET tracers for cholesterol 24-hydroxylase, showing striatum-to-cerebellum uptake ratios >3.5 .
Biological Activity and Pharmacokinetics
In Vitro Profiles
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Microsomal Stability: Half-life () ranges from 15–45 minutes in human liver microsomes, necessitating prodrug strategies .
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Caco-2 Permeability: Low efflux ratios (<3.0) correlate with TPSA <100 Ų .
In Vivo Performance
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Oral Bioavailability: <10% in rodents due to first-pass metabolism; hydrochloride salts improve solubility to >500 μM .
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Xenograft Models: Daily dosing at 10 mg/kg reduces tumor volume by 60–70% in MDA-MB-231 breast cancer models .
Future Directions
Structural Optimization
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Reduced Molecular Weight: Trimethylsilyl ether derivatives lower TPSA to <90 Ų while maintaining potency .
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Prodrug Strategies: Phosphate esters improve oral bioavailability by 3–5 fold in preclinical models .
Emerging Applications
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